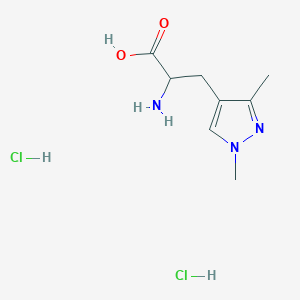

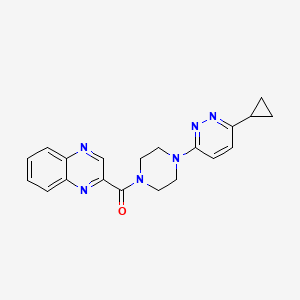

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid, also known as DMAMCL, is a synthetic compound that belongs to the class of amino acids. DMAMCL is a chiral molecule with two stereoisomers, (2R)-DMAMCL and (2S)-DMAMCL. In

Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation in Organic Synthesis

A study by Lyubimov et al. (2010) developed a convenient procedure for the preparation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate, which involved asymmetric hydrogenation using rhodium catalysts. This process is characterized by high enantioselectivity and complete conversion, suggesting its potential application in asymmetric synthesis in organic chemistry (Lyubimov et al., 2010).

Polymorphism in Pharmaceutical Compounds

Mudalip et al. (2018) investigated the effects of solvents on the polymorphism and shape of mefenamic acid crystals, a pharmaceutical compound. Their findings could have implications for understanding and manipulating the polymorphic forms of related compounds, including (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid (Mudalip et al., 2018).

Synthesis of Derivatives

Wei-ke (2008) described a novel approach to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid, a derivative of the compound . This synthesis process is noted for its simplicity, mild reaction conditions, and environmental friendliness, indicating its potential for industrial application (Su Wei-ke, 2008).

Synthesis of Anticancer Drugs

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, from a related compound. This research could guide the development of new anticancer drugs using similar structural frameworks (Sharma et al., 2018).

Novel Photopolymerization Techniques

Guillaneuf et al. (2010) proposed a new alkoxyamine derived from a similar compound for photoiniferter-based polymerization, highlighting its potential in material sciences, particularly in the field of photopolymerization (Guillaneuf et al., 2010).

Antidiabetic Drug Development

Negoro et al. (2010) discussed the discovery of TAK-875, a GPR40 agonist derived from a similar structural framework, showing its potential as an antidiabetic drug (Negoro et al., 2010).

Radical Reaction in Organic Synthesis

Kabat (2001) utilized a radical reaction involving a substrate structurally related to the compound of interest for the synthesis of diamino glutamic acids, an approach that could be applied in organic synthesis and drug development (Kabat, 2001).

Chemo-Enzymatic Synthesis in Pharmacology

Baba et al. (2018) described the synthesis of diastereomers from a racemic drug related to (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid. This study highlights the importance of understanding stereochemistry in drug metabolism and pharmacokinetics (Baba et al., 2018).

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGMKBBYLJABC-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)

![Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3000555.png)

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)

![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)